molecular formula C27H29N3O7 B8330203 Fmoc-Gly-Pro-Hyp

Fmoc-Gly-Pro-Hyp

Cat. No.: B8330203
M. Wt: 507.5 g/mol
InChI Key: LTCYYFUMHVKPFO-XARZLDAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Gly-Pro-Hyp (N-(9-fluorenylmethoxycarbonyl)-glycyl-prolyl-hydroxyproline) is a collagen-mimetic tripeptide featuring a fluorinated aromatic Fmoc protecting group. Its sequence incorporates glycine (Gly), proline (Pro), and hydroxyproline (Hyp), the latter being a post-translationally modified residue critical for stabilizing collagen triple helices through water-mediated hydrogen bonds .

Properties

Molecular Formula

C27H29N3O7

Molecular Weight

507.5 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C27H29N3O7/c31-16-12-23(26(34)35)30(14-16)25(33)22-10-5-11-29(22)24(32)13-28-27(36)37-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21-23,31H,5,10-15H2,(H,28,36)(H,34,35)/t16-,22+,23+/m1/s1

InChI Key

LTCYYFUMHVKPFO-XARZLDAJSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C[C@@H](C[C@H]5C(=O)O)O

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CC(CC5C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features :

  • Crystal Structure : Single-crystal X-ray diffraction (XRD) reveals a polyproline II (PPII) helical conformation stabilized by lateral hydrogen bonds between adjacent chains (Figure S1) .
  • Hydrogen Bonding: Hyp’s hydroxyl group enhances interchain hydrogen bonding compared to non-hydroxylated analogs (e.g., Fmoc-Gly-Pro-Pro), improving structural rigidity .
  • Self-Assembly : In hydrogels, Fmoc-Gly-Pro-Hyp co-assembles with aromatic peptides like Fmoc-Phe-Phe to form hybrid networks with enhanced mechanical properties .
Table 1: Structural and Functional Comparison
Compound Key Features Advantages/Limitations References
This compound - Hyp enables water-mediated H-bonds.
- Forms PPII helices.
Advantages : High hydrogel rigidity; collagen-mimetic stability.
Limitations : Requires Hyp(tBu) protection for efficient synthesis .
Fmoc-Phe-Phe - Aromatic π-π stacking dominates.
- Self-assembles into β-sheet fibrils.
Advantages : Rapid self-assembly kinetics.
Limitations : Brittle hydrogels with low elasticity.
Fmoc-Gly-Pro-Pro - Lacks Hyp’s hydroxyl group.
- Reduced hydrogen bonding capacity.
Advantages : Simpler synthesis.
Limitations : Weaker mechanical strength in co-assemblies.
Fc-Gly-Pro-Arg - Ferrocene (Fc) provides redox activity.
- Inhibits Aβ aggregation.
Advantages : Electrochemical applications in neurodegenerative disease research.
Limitations : Not collagen-mimetic.
Key Research Findings

Hydrogel Rigidity :

  • Co-assembly of this compound with Fmoc-Phe-Phe (1:1 ratio) yields hydrogels with a storage modulus (G') of ~10 kPa, surpassing pure Fmoc-Phe-Phe (G' ~1 kPa) . Hyp’s hydroxyl group contributes to crosslinking via water-mediated H-bonds (Figure S13) .
  • Kinetics : MD simulations show this compound co-assembles with Fmoc-Phe-Phe 2x faster than Fmoc-Gly-Pro-Pro due to Hyp’s H-bonding efficiency .

Synthetic Challenges :

  • Stepwise assembly of Hyp-containing peptides requires Hyp(tBu) protection to prevent interstrand H-bond interference . Preformed this compound blocks reduce diketopiperazine side products but may introduce impurities .

Biological Relevance: this compound-based THPs promote fibroblast adhesion, mimicking native collagen’s α1(I)772–786 sequence .

Table 2: Mechanical and Kinetic Data
Property This compound + Fmoc-Phe-Phe Fmoc-Gly-Pro-Pro + Fmoc-Phe-Phe Fmoc-Phe-Phe Alone
G' (kPa) 10 ± 2 5 ± 1 1 ± 0.3
T-shaped π-π Stacking ~5–6 Å centroid distance ~5–6 Å centroid distance ~4–5 Å centroid distance
Assembly Rate Fastest Moderate Slow
Hydrogen Bonds 8–10 per tripeptide 5–7 per tripeptide 3–5 per dipeptide

Data derived from rheology (Figure S9-S10) , MD simulations , and XRD .

Q & A

Q. What strategies optimize this compound’s stability under physiological conditions for biomedical applications?

  • Methodological Answer :
  • PEGylation : Covalent attachment of PEG chains reduces protease susceptibility .
  • Encapsulation : Use liposomes or PLGA nanoparticles to shield the peptide from serum proteins .

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